molecular formula C13H15ClN2O3S B2560871 ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 729561-82-4

ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2560871
CAS No.: 729561-82-4
M. Wt: 314.78
InChI Key: DZHGZWJIYVZLKB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of various functional groups, such as the ester, ketone, and chloropropyl groups, makes it a versatile molecule for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chloropropyl Group: The chloropropyl group can be introduced via nucleophilic substitution reactions using 3-chloropropyl halides.

    Esterification: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloropropyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

Ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its thieno[2,3-d]pyrimidine core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

Ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article summarizes key findings regarding its biological activity, including antitumor effects, mechanisms of action, and relevant research studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₁ClN₂O₃S
  • CAS Number : 89567-06-6
  • Molecular Weight : 252.73 g/mol

This thienopyrimidine derivative is characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds within the thienopyrimidine class. For instance, a study synthesized a series of thieno[2,3-d]pyrimidines and evaluated their activity against various human tumor cell lines. Notably:

  • Compound Activity : Compounds with structural similarities to ethyl 2-(3-chloropropyl)-5-methyl-4-oxo exhibited potent growth inhibition across multiple NCI 60 cell lines. Specifically, two compounds showed better activity than the standard chemotherapy agent 5-fluorouracil, with IC50 values indicating strong inhibitory effects on cancer cell proliferation .

Table 1: Antitumor Activity of Related Thienopyrimidines

CompoundTGI (μM)GI50 (μM)LC50 (μM)Comparison to 5-FU
Compound 2016.23.350.17-fold better
Compound 2367.76.61004-fold better

The mechanism of action for ethyl 2-(3-chloropropyl)-5-methyl-4-oxo involves inhibition of the dihydrofolate reductase (DHFR) enzyme, which is crucial for DNA synthesis and cell proliferation in cancer cells. The binding affinity of this compound to DHFR is comparable to that of methotrexate, a well-known chemotherapeutic agent:

  • IC50 Values : The compound demonstrated an IC50 of 0.20 μM against DHFR compared to methotrexate's IC50 of 0.22 μM .

This inhibition leads to cell-cycle arrest and apoptosis in tumor cells, as indicated by increased levels of caspases involved in the apoptotic pathway.

Case Studies and Research Findings

A comprehensive evaluation was conducted on the biological activity of thienopyrimidine derivatives, including ethyl 2-(3-chloropropyl)-5-methyl-4-oxo:

  • Cell Cycle Analysis : In studies involving SNB-75 glioblastoma cells, treatment with these compounds resulted in G2/M phase arrest and significant apoptosis induction.
  • Caspase Activation : The treatment led to an increase in caspases-3 and -9 levels by approximately 11.8-fold and 50.3-fold , respectively, indicating a robust apoptotic response .
  • Selective Targeting : Thienopyrimidines selectively target folate receptors over reduced folate carriers, enhancing their efficacy against cancer cells while sparing normal cells from toxicity.

Properties

IUPAC Name

ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c1-3-19-13(18)10-7(2)9-11(17)15-8(5-4-6-14)16-12(9)20-10/h3-6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHGZWJIYVZLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CCCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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